molecular formula C22H17FN2O2S B14985321 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide

Cat. No.: B14985321
M. Wt: 392.4 g/mol
InChI Key: OVFKIPLRRBYXAK-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide typically involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethylformamide as the solvent . High yields (80-95%) can be obtained through this method .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenoxy moiety, in particular, may enhance its activity and selectivity compared to other benzothiazole derivatives.

Properties

Molecular Formula

C22H17FN2O2S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide

InChI

InChI=1S/C22H17FN2O2S/c1-14(27-19-8-4-2-6-17(19)23)21(26)24-16-12-10-15(11-13-16)22-25-18-7-3-5-9-20(18)28-22/h2-14H,1H3,(H,24,26)

InChI Key

OVFKIPLRRBYXAK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)OC4=CC=CC=C4F

Origin of Product

United States

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